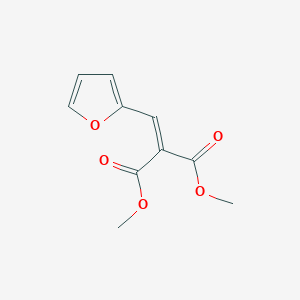

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate is a chemical compound with the molecular formula C10H10O5 and a molecular weight of 210.18 . It is used for research and development purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate are not fully detailed in the available resources. The boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Lipase-Catalyzed Synthesis : This study reports the synthesis of furan oligoesters via polytransesterification, using dimethyl furan-2,5-dicarboxylate and linear α, ω-aliphatic diols. The products have potential applications as macromonomers and are obtained through a green process (Cruz-Izquierdo et al., 2015).

Michael Reaction Synthesis : The Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with various components afforded pyridine derivatives, showcasing the versatility of this compound in synthetic organic chemistry (Dyachenko et al., 2014).

Photophysical Properties Study : A study explored the synthesis of furans and their photophysical properties, indicating potential applications in the field of metal ion sensors, particularly for aluminum detection (Kumar et al., 2015).

Biobased Polymers and Materials

Biobased Oligoesters : The production of biobased oligoesters from furan-based compounds, as studied by Cruz-Izquierdo et al. (2015), suggests potential applications in environmentally friendly materials.

Polyester Synthesis : Research on poly(trimethylene 2,5-furandicarboxylate – block – dimerized fatty acid) copolymers, synthesized from furan derivatives, highlights the application of these compounds in the creation of 100% bio-based polymeric materials (Kwiatkowska et al., 2016).

Polyoxabicyclates from Furfural : A study on biomass-based oxabicyclic dicarboxylic anhydride derived from furan derivatives emphasizes the role of these compounds in green chemistry and potential applications in elastic, transparent films (Tachibana et al., 2013).

Catalysis and Reaction Mechanisms

Catalytic Behavior in Hydrogenation : The hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst, forming 1,3-propanediol, highlights the catalytic applications of furan derivatives (Zheng et al., 2017).

Asymmetric Synthesis of Spiroketals : The conversion of 2,2'-methylenebis[furan] to spiroketals with high stereo- and enantioselectivity illustrates the potential of furan derivatives in asymmetric synthesis and medicinal chemistry applications (Meilert et al., 2004).

Transesterification Catalysis : The study on transesterification of dimethyl carbonate with diols in the presence of phosphonium salts, where furan derivatives were involved, shows their role in catalysis and potential in creating eco-friendly products (Selva et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

dimethyl 2-(furan-2-ylmethylidene)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTYRVYMGFNPTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CO1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide](/img/structure/B2479569.png)

![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2479570.png)

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2479572.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479574.png)

![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)acetamide](/img/structure/B2479580.png)

![3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2479581.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479591.png)